8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783003
InChI: InChI=1S/C23H25NO5/c1-13-14(2)23(26)29-22-17(13)5-6-19(25)18(22)12-24-8-7-15-9-20(27-3)21(28-4)10-16(15)11-24/h5-6,9-10,25H,7-8,11-12H2,1-4H3
SMILES:
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol

8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14783003

Molecular Formula: C23H25NO5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one -

Specification

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
IUPAC Name 8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxy-3,4-dimethylchromen-2-one
Standard InChI InChI=1S/C23H25NO5/c1-13-14(2)23(26)29-22-17(13)5-6-19(25)18(22)12-24-8-7-15-9-20(27-3)21(28-4)10-16(15)11-24/h5-6,9-10,25H,7-8,11-12H2,1-4H3
Standard InChI Key HWIRARWBCYMOHO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C

Introduction

Structural Features

  • Chromen-2-one Core: This part of the molecule is known for its potential biological activities, including anticancer and antifungal properties .

  • Dihydroisoquinoline Moiety: This component is often associated with various biological activities, including antitumor effects.

  • Methoxy Groups: These are common substituents that can influence the compound's solubility and biological activity.

  • Hydroxyl Group: Located on the chromenone framework, this group can participate in hydrogen bonding, affecting the compound's interactions with biological targets.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, the synthesis of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves forming the dihydroisoquinoline precursor through cyclization reactions and then coupling it with a chromenone derivative. Techniques such as chromatography are often used for purification.

Biological Activities and Potential Applications

While specific data on 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is not available, related compounds have shown promise in medicinal chemistry. For example, chromene derivatives are known for their potential as anticancer and antifungal agents due to their ability to inhibit enzymes involved in cell growth . The dihydroisoquinoline moiety is associated with antitumor activities.

Research Findings and Future Directions

Given the lack of specific research on 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and IR spectroscopy would be essential for structural confirmation, while in vitro assays could assess its potential therapeutic applications.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
8-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-oneChromenone and dihydroisoquinoline moietiesPotential therapeutic applications
6,7-Dimethoxy-3,4-dihydroisoquinolineDihydroisoquinoline core with methoxy groupsAntitumor activity
2-Amino-3-cyano-4H-chromenesChromene derivativesAnticancer and antifungal properties

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